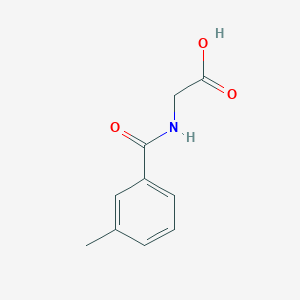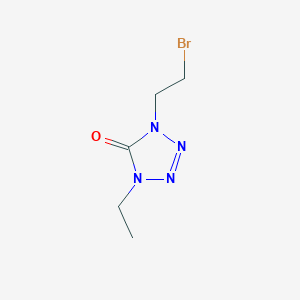
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Overview
Description
Synthesis Analysis
The synthesis of tetrazoles typically involves strategies that allow for the introduction of substituents to the tetrazole ring. A one-pot procedure for the synthesis of 5-substituted 1H-tetrazoles, which may be related to the synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, employs a three-component reaction between an aryl bromide, potassium hexakis(cyano-κC)ferrate(4−), and NaN3 catalyzed by [Pd(OAc)2] and ZnBr2 in the presence of 1,4-diazabicyclo[2.2.2]octane (dabco) under nonacidic conditions, providing a safe and attractive method due to the non-toxic cyanide source (Yi-Zhong Zhu, Yiming Ren, & C. Cai, 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of tetrazole derivatives have been extensively studied. For example, 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, which share a structural resemblance to the compound of interest, were analyzed using Density Functional Theory (DFT) calculations to investigate molecular, electronic structures, and spectral assignments. These studies help in understanding the electronic structure and possible reactivity patterns of similar tetrazole compounds (Tehmina Akram et al., 2019).
Scientific Research Applications
Reagent for Aryl- and Heteroaryl-Halides Conversion : 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, a related compound, is used for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles, demonstrating significant yields (Bookser, 2000).
Synthesis of Heterocycles : 2-(2-Bromophenyl)ethyl groups serve as building blocks for radical cyclisation onto azoles to create tri- and tetra-cyclic heterocycles, which can be utilized on solid phase resins (Allin et al., 2005).
Potential Anticancer Applications : Novel 1,4-diaryl tetrazol-5-one derivatives show promise as anti-leukemia and breast cancer agents due to their stable structure and inhibitory effects on cell growth (Gundugola et al., 2010).
Formation of Alkyl Halide Derivatives : Bis(tetrazole)phenylenes are used to synthesize alkyl halide derivatives and unexpected vinyl compounds, indicating a diverse range of chemical reactions (Fleming et al., 2005).
Molecular and Crystal Structure Analysis : Studies on the molecular and crystal structures of related tetrazole derivatives reveal insights into coordination modes and intermolecular interactions, which are important for understanding chemical behaviors (Askerov et al., 2019).
Synthesis of Functionalized Poly-Tetrazoles : Organotin tetrazoles are instrumental in creating functionalized poly-tetrazoles, with implications in organic synthesis and drug discovery (Bethel et al., 1999).
Energetic Compound Synthesis : A study on 5-nitro-2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl]-2H-tetrazole highlighted its potential as a fusible component in energetic formulations, indicating applications in various energetic material formulations (Nesterova et al., 2019).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas of further research, such as potential applications of the compound, or modifications that could enhance its properties.
properties
IUPAC Name |
1-(2-bromoethyl)-4-ethyltetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSCWCKLKLXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(N=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233500 | |
| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
CAS RN |
84501-67-7 | |
| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


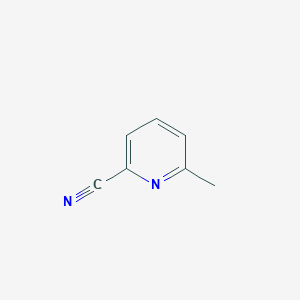

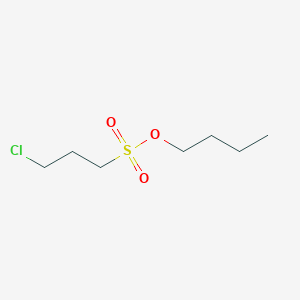



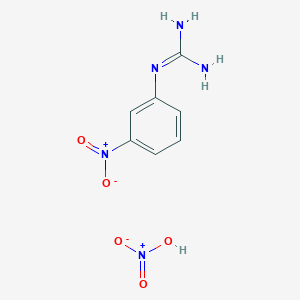
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
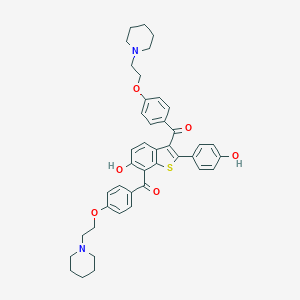

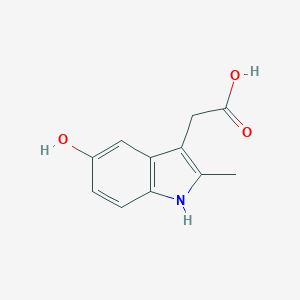
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)
